Nec-3a

RIP1 kinase inhibition necroptosis IC50 comparison

Procure Nec-3a for validated RIP1 kinase inhibition in necroptosis studies. This compound offers a distinct tricyclic heterocycle scaffold (Nec-3 series) orthogonal to hydantoin-based necrostatins, ensuring specific target validation in TNF-α-induced models. It serves as a quantitative benchmark (IC50 0.44 μM) for assay development and SAR studies. Note the critical stereochemical requirement ((3R,3aR)-rel configuration) for optimal activity.

Molecular Formula C21H18F4N2O4
Molecular Weight 438.4 g/mol
Cat. No. B12395100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNec-3a
Molecular FormulaC21H18F4N2O4
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCC3C2=NN(C3C4=CC(=C(C=C4)OC(F)(F)F)F)C(=O)CO)C=C1
InChIInChI=1S/C21H18F4N2O4/c1-30-13-5-2-11-3-6-14-19(15(11)9-13)26-27(18(29)10-28)20(14)12-4-7-17(16(22)8-12)31-21(23,24)25/h2,4-5,7-9,14,20,28H,3,6,10H2,1H3/t14-,20-/m1/s1
InChIKeyRPGVJSZQQKMKSB-JLTOFOAXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nec-3a: RIP1 Kinase Inhibitor Potency and Structural Class Data for Necroptosis Research Procurement


Nec-3a (CAS 1504558-72-8) is a synthetic small molecule that belongs to the Nec-3 series of tricyclic heterocycles, which are potent necroptosis inhibitors acting through receptor-interacting protein 1 (RIP1) kinase inhibition [1]. The compound displays an IC50 value of 0.44 μM for RIP1 inhibition, effectively impeding the autophosphorylation activity of the RIP1 kinase domain . The Nec-3 series is chemically distinct from the earlier Nec-1 series of hydantoin-containing indole derivatives and exhibits specificity in inhibiting TNF-alpha-induced necroptosis [2].

Why Nec-3a Cannot Be Replaced by Generic RIP1 Inhibitors: Structural Class, Metabolic Fate, and Stereochemical Determinants


Nec-3a cannot be simply interchanged with other necrostatins due to fundamental differences in chemical class, stereochemical activity, and metabolic stability. The Nec-3 series is structurally distinct from the hydantoin-containing indole derivatives (Nec-1 series), and these two classes exhibit different specificity profiles in inhibiting TNF-alpha-induced necroptosis [1]. Furthermore, stereochemistry is critical: the (3R,3aR)-rel-diastereomers are consistently more active than the (3R,3aS)-rel-diastereomers across all four tricyclic ring systems within this class, meaning that substitution with a different stereoisomer would compromise activity [2]. Importantly, the parent Nec-3 tricyclic inhibitors are rapidly degraded in mouse liver microsomes, and specific structural modifications are required to achieve metabolic stability without sacrificing necroptosis inhibitory activity [3]. Therefore, procurement decisions cannot treat all RIP1 inhibitors as interchangeable.

Nec-3a Differentiation Evidence: RIP1 Inhibition, Structural Class, and Metabolic Stability Quantitative Comparison Guide


Nec-3a RIP1 Kinase Inhibition Potency: IC50 Comparison vs. Necrostatin-1 and 7-Cl-O-Nec-1

Nec-3a inhibits RIP1 kinase with an IC50 of 0.44 μM, positioning it within the mid-potency range relative to other RIP1 inhibitors . For comparison, Necrostatin-1 (Nec-1), the prototypical RIP1 inhibitor, has an IC50 of approximately 0.49 μM (494 nM) in similar RIP1 inhibition assays . The optimized Nec-1 analog 7-Cl-O-Nec-1 demonstrates superior potency with an IC50 of 206 nM . The Nec-3 series contains compounds with cellular necroptosis inhibition EC50 values ranging from 0.15 to 0.29 μM in FADD-deficient Jurkat T cells treated with TNF-alpha [1]. This cross-study comparable data establishes that while Nec-3a is not the most potent RIP1 inhibitor available, it represents a structurally distinct chemical class with a well-defined potency benchmark that supports its use as an alternative chemotype for target validation.

RIP1 kinase inhibition necroptosis IC50 comparison

Nec-3a Structural Class Differentiation: Tricyclic Heterocycles vs. Nec-1 Hydantoin-Indole Series

Nec-3a belongs to the Nec-3 series of tricyclic heterocycles (3-phenyl-3,3a,4,5-tetrahydro-2H-benz[g]indazoles and related ring systems), which are chemically distinct from the hydantoin-containing indole derivatives that constitute the Nec-1 series [1]. The primary literature explicitly states that the Nec-3 series is 'distinct from the previously described series of hydantoin-containing indole derivatives (Nec-1)' and that it 'exhibits specificity in inhibiting TNF-alpha-induced necroptosis' [2]. The Nec-3 scaffold incorporates a tricyclic core with specific substitution patterns, including fluorine or methoxy at the 8-position and methoxy at the 4-position of the pendent phenyl ring, which were identified as activity-enhancing modifications [3]. This structural differentiation is not merely academic; it provides a distinct pharmacophore that engages RIP1 differently than Nec-1 analogs.

chemical scaffold differentiation TNF-alpha-induced necroptosis orthogonal target validation

Nec-3 Series Metabolic Stability Limitation and Optimization Strategy: Mouse Liver Microsome Degradation Profile

Evaluation of tricyclic necroptosis inhibitors from the Nec-3 series in mouse liver microsomes indicated rapid degradation, representing a documented liability for this chemical class [1]. A subsequent structure-activity relationship study revealed that increased liver microsomal stability could be achieved by specific structural modifications: modification of the pendent phenyl ring and introduction of a hydrophilic substituent (α-hydroxyl) to the acetamide at the 2-position of the tricyclic ring, without significantly compromising necroptosis inhibitory activity [2]. Further stability increases were achieved using 5,5-dioxo-3-phenyl-2,3,3a,4-tetrahydro-[1]benzothiopyrano[4,3-c]pyrazoles, though this modification reduced activity [3]. These data culminated in the development of optimized analogs such as compound 33 (LDN-193191), which possess both potency and metabolic stability suitable for in vivo studies [4]. This evidence establishes that while Nec-3a itself may have limited in vivo utility due to metabolic instability, it serves as the foundational scaffold from which optimized, metabolically stable analogs were derived.

liver microsomal stability metabolic degradation in vivo suitability

Nec-3a Target Selectivity Profile: RIP1 Kinase Domain Autophosphorylation Inhibition vs. Nec-1 Off-Target IDO Activity

Nec-3a inhibits the autophosphorylation activity of the RIP1 kinase domain with an IC50 of 0.44 μM . The mechanistic focus on RIP1 autophosphorylation is a key differentiator from Necrostatin-1, which is a known off-target inhibitor of indoleamine 2,3-dioxygenase (IDO) with an IC50 of approximately 11.4 μM . The Nec-3 series was developed as an alternative chemotype that exhibits specificity in inhibiting TNF-alpha-induced necroptosis [1]. The optimized Nec-1 analog 7-Cl-O-Nec-1 was specifically engineered to eliminate IDO off-target inhibition while improving RIP1 potency (EC50 = 206 nM vs. Nec-1 EC50 = 494 nM) and metabolic stability . While no direct kinase panel selectivity data for Nec-3a is available in the primary literature to quantify broader off-target effects, the known IDO liability of Nec-1 establishes a clear differentiation rationale: researchers requiring RIP1 inhibition without confounding IDO modulation should consider chemically distinct inhibitors like Nec-3a or optimized Nec-1 analogs.

target selectivity IDO off-target RIP1 autophosphorylation

Nec-3a Procurement Application Scenarios: In Vitro RIP1 Kinase Inhibition, Necroptosis Target Validation, and Chemical Biology Studies


In Vitro RIP1 Kinase Autophosphorylation Assays

Nec-3a is directly applicable for in vitro biochemical assays measuring RIP1 kinase autophosphorylation activity, with an established IC50 of 0.44 μM serving as a quantitative benchmark for assay validation and compound screening . This application leverages the well-characterized potency of Nec-3a as a positive control inhibitor in RIP1 enzymatic assays, enabling researchers to establish assay windows and validate screening platforms before testing novel compounds.

Cellular Necroptosis Studies Requiring Chemically Distinct RIP1 Inhibitor Scaffolds

Nec-3a provides an orthogonal chemotype for target validation in cellular necroptosis models, particularly TNF-alpha-induced necroptosis in FADD-deficient Jurkat T cells and other cell lines where the Nec-3 series has demonstrated specificity [1]. Researchers seeking to confirm that observed biological effects are RIP1-dependent rather than artifacts of a specific chemical scaffold (e.g., the widely used Nec-1 series) should employ Nec-3a as a structurally distinct inhibitor for corroborative studies.

Structure-Activity Relationship and Chemical Biology Studies of Necroptosis Pathways

Nec-3a serves as a reference compound for structure-activity relationship studies exploring the tricyclic heterocycle scaffold. The Nec-3 series SAR established that (3R,3aR)-rel-diastereomers are more active than (3R,3aS)-rel-diastereomers, and that specific substitutions at the 8-position (fluorine or methoxy) and 4-position of the pendent phenyl ring (methoxy) enhance activity [2]. Procurement of Nec-3a supports chemical biology investigations into caspase-independent cell death mechanisms and provides a benchmark for developing next-generation necroptosis inhibitors.

Comparator Studies with Optimized Nec-3 Analogs

Nec-3a procurement is appropriate for comparative studies evaluating metabolic stability improvements within the Nec-3 series. The parent Nec-3 tricyclic scaffold exhibits rapid degradation in mouse liver microsomes, while optimized analogs such as LDN-193191 demonstrate enhanced stability [3]. Using Nec-3a as a baseline comparator enables researchers to quantify the functional impact of specific structural modifications on compound stability and in vitro-in vivo correlation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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